

An In-Depth Technical Guide to N-(3-bromophenyl)-3-methylbenzamide

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)-3-methylbenzamide

CAS No.: 346720-58-9

Cat. No.: B3424400

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Abstract

This technical guide provides a comprehensive overview of **N-(3-bromophenyl)-3-methylbenzamide**, a substituted aromatic amide of significant interest in synthetic and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, outlines a robust and reproducible synthesis protocol, and describes the standard analytical methodologies for its characterization and quality control. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals. This guide serves as a critical resource for the synthesis, validation, and potential application of this compound.

Chemical Identity and Physicochemical Properties

N-(3-bromophenyl)-3-methylbenzamide is a secondary amide featuring a 3-methylbenzoyl group attached to the nitrogen of a 3-bromoaniline moiety. The presence of the bromine atom and the methyl group at the meta-positions of the two phenyl rings, respectively, imparts

specific steric and electronic properties that make it a valuable intermediate for further functionalization in discovery chemistry.

The authoritative data for this compound are summarized below.

Property	Value	Source
IUPAC Name	N-(3-bromophenyl)-3-methylbenzamide	N/A (Standard Nomenclature)
Molecular Formula	C ₁₄ H ₁₂ BrNO	PubChemLite[1]
Molecular Weight	290.16 g/mol	Calculated
Monoisotopic Mass	289.01022 Da	PubChemLite[1]
CAS Number	346720-55-6	BLDpharm[2]
Predicted XlogP	4.3	PubChemLite[1]
Appearance	White to off-white solid (Predicted)	N/A
Solubility	Soluble in organic solvents like DCM, EtOAc, THF; Insoluble in water (Predicted)	N/A

Note: Some physical properties like melting point and appearance are predicted based on similar structures and may require experimental verification.

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-aryl amides is the acylation of an amine with an acyl chloride. This method, a variant of the Schotten-Baumann reaction, is high-yielding and operationally simple.

Principle of Synthesis

The synthesis involves the nucleophilic acyl substitution reaction between 3-bromoaniline and 3-methylbenzoyl chloride. The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The subsequent collapse

of the tetrahedral intermediate and elimination of a chloride ion forms the amide bond. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thereby driving the equilibrium towards the product.

Experimental Protocol: Acylation of 3-Bromoaniline

This protocol is a standard procedure adapted for the specific reactants.

Materials:

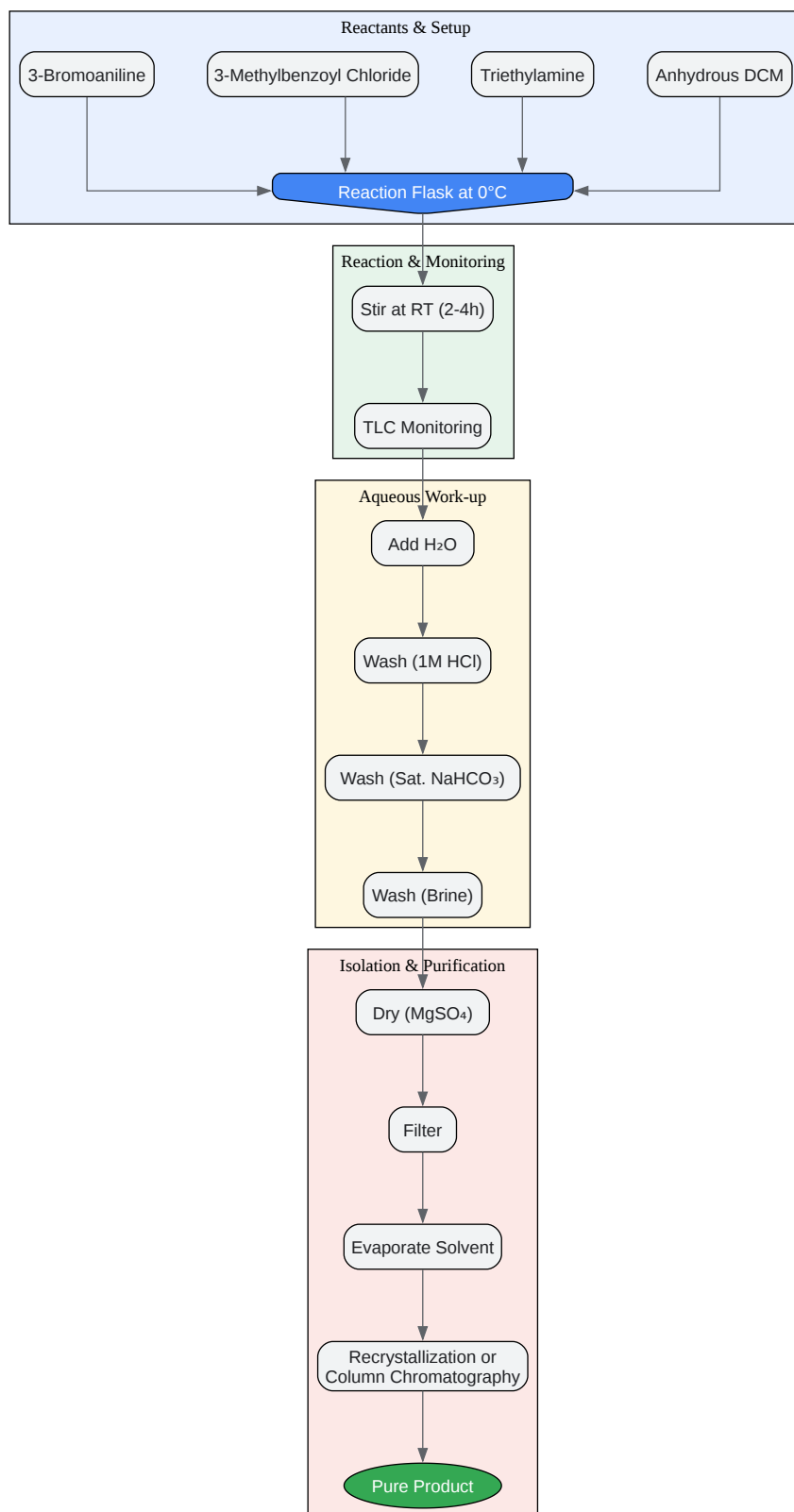
- 3-Bromoaniline (1.0 eq)
- 3-Methylbenzoyl chloride (1.05 eq)^[3]
- Triethylamine (Et₃N) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
- **Base Addition:** Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

- **Acyl Chloride Addition:** Add 3-methylbenzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up:** a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted base, acidic impurities, and residual water-soluble components. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure **N-(3-bromophenyl)-3-methylbenzamide**.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **N-(3-bromophenyl)-3-methylbenzamide**.

Analytical Characterization and Validation

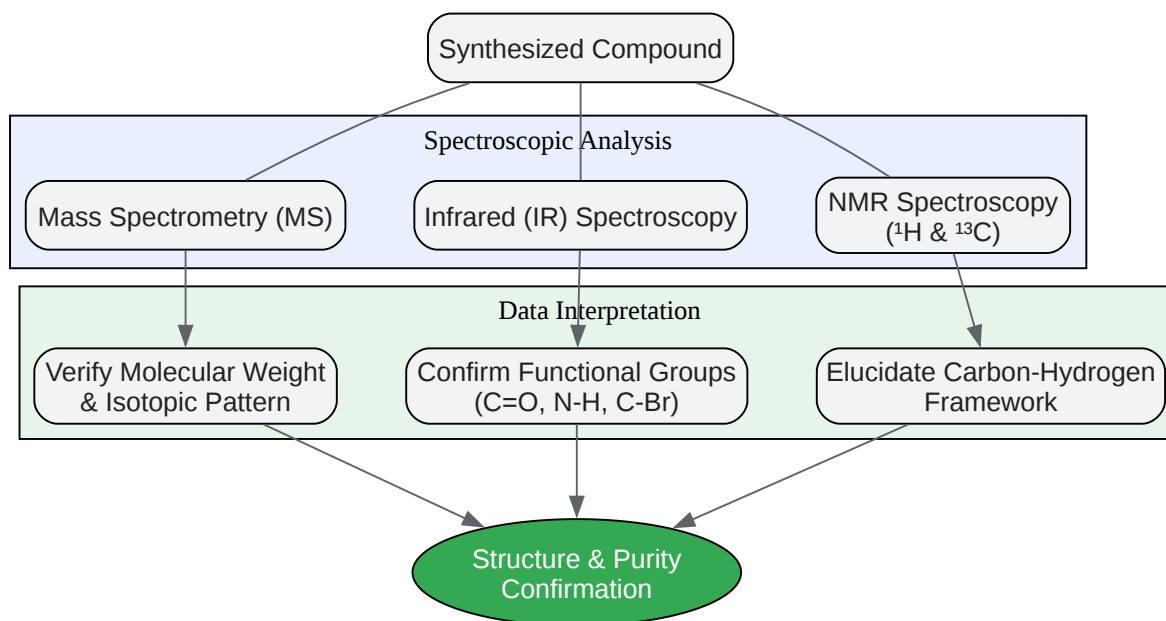
Post-synthesis, rigorous characterization is imperative to confirm the chemical identity and purity of the final compound.[4] A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural profile.

Methodologies

- Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
 - Expected Observation: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion ($[M]^+$ or $[M+H]^+$) due to the presence of one bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio). The expected monoisotopic mass for $[M+H]^+$ is approximately 290.0175 Da.[1] Key fragmentation would likely involve the cleavage of the amide bond.
- Infrared (IR) Spectroscopy:
 - Expected Observation: The IR spectrum provides functional group information. Key absorptions include:
 - N-H Stretch: A sharp peak around 3300-3400 cm^{-1} .
 - Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} .
 - Amide I Band (C=O Stretch): A strong, sharp peak around 1650-1680 cm^{-1} .
 - Aromatic C=C Bending: Peaks in the 1450-1600 cm^{-1} region.
 - C-N Stretch: Around 1200-1350 cm^{-1} .
 - C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: This provides detailed information on the electronic environment and connectivity of protons.
 - Expected Observation (in CDCl_3 or DMSO-d_6):
 - Amide N-H: A broad singlet between δ 8.0-10.5 ppm.
 - Aromatic Protons: A complex series of multiplets between δ 7.0-8.0 ppm integrating to 8 protons. The specific splitting patterns will depend on the coupling between the protons on both aromatic rings.
 - Methyl Protons ($-\text{CH}_3$): A sharp singlet around δ 2.3-2.5 ppm, integrating to 3 protons.
- ^{13}C NMR: This identifies all unique carbon atoms in the molecule.
 - Expected Observation:
 - Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the δ 165-170 ppm region.
 - Aromatic Carbons: Multiple signals between δ 115-145 ppm. The carbon attached to bromine ($\text{C}-\text{Br}$) would appear around δ 122 ppm.
 - Methyl Carbon ($-\text{CH}_3$): A signal in the aliphatic region, around δ 20-22 ppm.

Analytical Workflow Diagram



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Caption: Standard workflow for the analytical validation of the synthesized compound.

Applications and Research Context

The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry and materials science.^[5] Compounds containing this core motif have demonstrated a wide range of biological activities. The presence of a bromine atom provides a key functional handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck reactions). This allows for the rapid generation of diverse chemical libraries for screening against biological targets.

While specific applications for **N-(3-bromophenyl)-3-methylbenzamide** are not extensively documented in public literature, its structure makes it an ideal building block for:

- Agrochemical Research: As an intermediate for more complex pesticides and herbicides.

- **Pharmaceutical Development:** As a precursor for synthesizing inhibitors of enzymes or receptor modulators where specific aromatic substitutions are required for potency and selectivity.
- **Materials Science:** For the synthesis of novel polymers or functional materials where the bromo- and methyl-substituted phenyl rings can tune electronic and physical properties.

Conclusion

N-(3-bromophenyl)-3-methylbenzamide is a well-defined chemical entity with a molecular weight of 290.16 g/mol . Its synthesis is readily achievable through standard amide bond formation protocols, such as the acylation of 3-bromoaniline with 3-methylbenzoyl chloride. The identity and purity of the synthesized compound can be unequivocally confirmed through a suite of standard analytical techniques including MS, IR, and NMR spectroscopy. As a versatile chemical intermediate, it holds significant potential for applications in drug discovery, agrochemicals, and materials science, primarily owing to the synthetic utility of its aryl bromide functionality.

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